2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide
Description
This compound belongs to the class of thiazolo[4,5-d]pyrimidine derivatives, characterized by a fused thiazole-pyrimidine core. The structure features a 4-chlorophenyl substituent at position 3, a thioxo group at position 2, and an acetamide moiety linked via a sulfur atom at position 3. The o-tolyl (2-methylphenyl) group on the acetamide nitrogen introduces steric and electronic modifications that influence its physicochemical and biological properties.
Properties
CAS No. |
1021251-43-3 |
|---|---|
Molecular Formula |
C20H15ClN4O2S3 |
Molecular Weight |
475 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O2S3/c1-11-4-2-3-5-14(11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-8-6-12(21)7-9-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
LSMFWKUPLKGOIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound known for its potential biological activities. This compound features a thiazolo[4,5-d]pyrimidine core structure, which is recognized for its diverse pharmacological properties including antimicrobial and anticancer activities. The presence of various functional groups enhances its medicinal potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 478.96 g/mol. The structural complexity includes a chlorophenyl group and an o-tolyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂ClN₄O₂S₃ |
| Molecular Weight | 478.96 g/mol |
| Core Structure | Thiazolo[4,5-d]pyrimidine |
| Functional Groups | Thio, Acetamide |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some thiazole derivatives range from 0.08 to 2.31 mg/mL against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The thiazolo[4,5-d]pyrimidine core has been linked to anticancer activities in several studies. Compounds derived from this core have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the target mechanisms may involve inhibition of key enzymes involved in cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The presence of the acetamide group suggests potential interactions with cellular receptors involved in signaling pathways.
Case Studies
- Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of various thiazole derivatives against a panel of pathogenic bacteria and fungi. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics .
- Cytotoxicity Assay : In vitro studies on cancer cell lines demonstrated that compounds with a thiazolo-pyrimidine structure could induce apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Cytotoxicity : While the target compound’s specific IC50 is unreported, analogues with similar scaffolds show IC50 values ranging from 0.73 to 5.07 μM against HeLa and MCF-7 cell lines, suggesting moderate to high potency .
- Thermal Stability : The target compound’s melting point (>258°C) exceeds that of less substituted derivatives (e.g., 170°C for ethylphenyl analogues), indicating enhanced crystalline stability .
- SAR Trends : Ortho-substituted aryl groups (e.g., o-tolyl) generally improve metabolic stability but may reduce solubility compared to para-substituted variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
